tert-Butyl (7-bromoheptyl)carbamate

Catalog No.
S1544847
CAS No.
142356-34-1
M.F
C12H24BrNO2
M. Wt
294.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (7-bromoheptyl)carbamate

CAS Number

142356-34-1

Product Name

tert-Butyl (7-bromoheptyl)carbamate

IUPAC Name

tert-butyl N-(7-bromoheptyl)carbamate

Molecular Formula

C12H24BrNO2

Molecular Weight

294.23 g/mol

InChI

InChI=1S/C12H24BrNO2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10H2,1-3H3,(H,14,15)

InChI Key

VKBIPAHIGAUNSX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCCCBr

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCBr

tert-Butyl (7-bromoheptyl)carbamate is a chemical compound with the molecular formula C₁₂H₂₄BrNO₂ and a CAS number of 142356-34-1. It is classified as a carbamate, which is a functional group characterized by the presence of a carbonyl (C=O) bonded to a nitrogen atom (N). This compound appears as a solid and is typically stored at room temperature, although it can be kept in cooler conditions for better stability. Its structure includes a tert-butyl group, which contributes to its hydrophobic characteristics, and a bromoheptyl chain that enhances its reactivity and potential biological activity .

There is no known specific biological function for tert-Butyl (7-bromoheptyl)carbamate.

  • Limited information exists on specific hazards. However, as a general guideline, any organic compound with a bromo group should be handled with care, as bromoalkyl compounds can be irritants.
  • Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood should be followed when handling this compound [].
Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding amine and carbamic acid.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it suitable for further derivatization.
  • Decomposition: When subjected to heat or certain catalysts, it may decompose to release nitrogen gas and other byproducts.

These reactions are crucial for synthesizing more complex molecules and exploring its potential applications in organic chemistry .

The synthesis of tert-Butyl (7-bromoheptyl)carbamate can be achieved through several methods:

  • Carbamate Formation: Reacting tert-butyl carbamate with 7-bromoheptyl bromide under basic conditions can yield the desired product.
  • N-Acylation: The reaction of 7-bromoheptyl amine with tert-butyl chloroformate may also produce this compound.
  • Direct Alkylation: Using appropriate alkylating agents on tert-butyl carbamate could facilitate the introduction of the bromoheptyl group.

These methods highlight its synthetic versatility and potential for modification .

tert-Butyl (7-bromoheptyl)carbamate has several applications:

  • Flavors and Fragrances: Its aromatic properties make it suitable for use in food flavoring and fragrance formulations.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for creating more complex molecules.
  • Biological Research: Its unique structure may be explored for developing new pharmaceuticals or agrochemicals.

The compound's versatility suggests potential in various industrial sectors, particularly in food chemistry and pharmaceuticals .

Several compounds share structural similarities with tert-Butyl (7-bromoheptyl)carbamate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
n-Octyl carbamateC₉H₁₉NO₂Longer alkyl chain; used in surfactants
Ethyl (7-bromoheptyl)carbamateC₁₁H₂₃BrNO₂Shorter alkyl chain; different solubility properties
tert-Butyl (n-heptyl)carbamateC₁₂H₂₄NO₂Lacks bromine; less reactive than the bromo variant

Each of these compounds exhibits distinct properties that influence their reactivity, solubility, and biological activity. The presence of the bromine atom in tert-Butyl (7-bromoheptyl)carbamate enhances its reactivity compared to non-brominated analogs, making it unique among similar compounds .

XLogP3

3.7

Dates

Last modified: 08-15-2023
Jiang et al. Discovery and resistance mechanism of a selective CDK12 degrader. Nature Chemical Biology, DOI: 10.1038/s41589-021-00765-y, published online 22 March 2021

Explore Compound Types